tert-Butyl 4-(cyclohexanecarbonylamino)piperidine-1-carboxylate
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Overview
Description
Scientific Research Applications
Synthesis of Biologically Active Compounds
Tert-butyl 4-(cyclohexanecarbonylamino)piperidine-1-carboxylate serves as an important intermediate in the synthesis of a wide range of biologically active molecules. For instance, it has been utilized in the synthesis of Vandetanib intermediates through a series of steps including acylation, sulfonation, and substitution, highlighting its critical role in the development of therapeutic agents (Wang, M., Wang, W., Tang, Q., & Xu, S., 2015). Similarly, its application in the preparation of crizotinib intermediates through a multi-step synthetic process underscores its value in the pharmaceutical industry (Kong, D., Zhang, Y., Xu, T., Zhou, Y., Zheng, P., & Xu, S., 2016).
Development of Synthetic Methodologies
The compound also plays a pivotal role in the development of new synthetic methodologies. For example, it has been involved in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives, showcasing its utility in producing stereochemically complex molecules (Marin, J., Didierjean, C., Aubry, A., Casimir, J., Briand, J., & Guichard, G., 2004). This versatility further extends to its use in stereoselective synthesis, where it aids in the creation of piperidine derivatives fused with oxygen heterocycles, demonstrating its contribution to advancing synthetic chemistry (Moskalenko, A. I., & Boev, V., 2014).
Structural and Molecular Studies
Beyond its synthetic applications, this compound has been the subject of structural and molecular studies. These studies aim to elucidate the compound's characteristics, aiding in the optimization of its use in further synthetic applications. For instance, X-ray diffraction and DFT calculations have been employed to analyze its structural properties, contributing to a deeper understanding of its reactivity and potential modifications for specific synthetic targets (Yang, Z.-P., Cai, X., Chen, J., Shi, Y., Huang, P., Chai, H., & Zhao, C., 2021).
Mechanism of Action
Target of Action
Tert-Butyl 4-(cyclohexanecarbonylamino)piperidine-1-carboxylate is a compound used as an intermediate in the manufacture of fentanyl and its analogues . Fentanyl is a potent synthetic opioid that is used for pain management. The primary target of fentanyl and its analogues is the mu-opioid receptor, a G protein-coupled receptor in the central nervous system. Activation of this receptor leads to analgesic effects .
Mode of Action
The compound interacts with its target, the mu-opioid receptor, by mimicking the action of endogenous opioids. It binds to the receptor and triggers a conformational change that activates the receptor. This activation inhibits the release of pain neurotransmitters, resulting in analgesic effects .
Biochemical Pathways
The activation of the mu-opioid receptor leads to the inhibition of adenylate cyclase, decreasing the production of cyclic AMP. This results in the hyperpolarization of the neuron and a decrease in the release of neurotransmitters. The overall effect is a decrease in the perception of pain .
Pharmacokinetics
The pharmacokinetics of this compound and its derivatives are complex and can vary depending on the specific compound. Generally, these compounds are well absorbed and distributed in the body. They are metabolized in the liver and excreted in the urine . The bioavailability of these compounds can be influenced by factors such as the route of administration and individual patient characteristics.
Result of Action
The result of the action of this compound and its derivatives is a significant reduction in the perception of pain. This is due to the inhibition of neurotransmitter release in pain pathways. These compounds can also cause side effects such as respiratory depression, constipation, and dependence .
Action Environment
The action of this compound and its derivatives can be influenced by various environmental factors. For example, the presence of other drugs can affect the metabolism and excretion of these compounds. Additionally, genetic factors can influence how an individual responds to these drugs .
Properties
IUPAC Name |
tert-butyl 4-(cyclohexanecarbonylamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O3/c1-17(2,3)22-16(21)19-11-9-14(10-12-19)18-15(20)13-7-5-4-6-8-13/h13-14H,4-12H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEGRAFVQNEFCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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